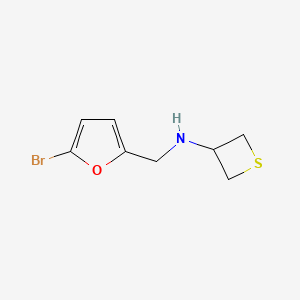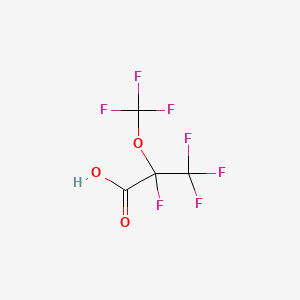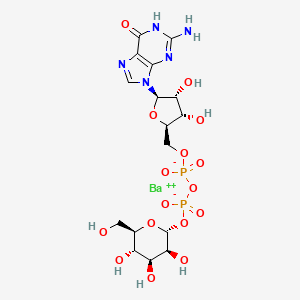
GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of guanosine diphosphate (GDP) and is often used in research related to nucleotide sugars and glycosylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt typically involves the phosphorylation of guanosine followed by the esterification with alpha-D-mannopyranosyl. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotide sugars.
Biology: In studies related to glycosylation and cellular signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of diseases related to glycosylation defects.
Industry: In the production of biopharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The compound exerts its effects by participating in glycosylation processes, where it acts as a donor of mannose residues. It interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of mannose to target molecules. This process is crucial for the proper functioning of various cellular pathways, including protein folding and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-diphosphate (GDP): A precursor to guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester.
Guanosine 5’-triphosphate (GTP): Another nucleotide involved in cellular signaling.
GDP-mannose: A similar compound that also participates in glycosylation processes.
Uniqueness
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is unique due to its specific ester linkage with alpha-D-mannopyranosyl, which makes it particularly useful in studies related to mannose metabolism and glycosylation.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to our understanding of complex biochemical processes.
Propiedades
Fórmula molecular |
C16H23BaN5O16P2 |
|---|---|
Peso molecular |
740.7 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;barium(2+) |
InChI |
InChI=1S/C16H25N5O16P2.Ba/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);/q;+2/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;/m1./s1 |
Clave InChI |
WJKFJPIRDHGTRH-IERNEBSOSA-L |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)

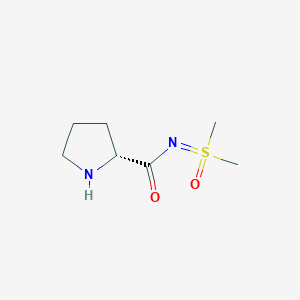
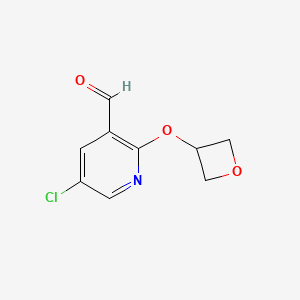



![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)


